Superior PI3Kβ Kinase Inhibitory Activity Confirmed for 2-Morpholine Benzothiazole Scaffolds
In a direct head-to-head comparison, a benzothiazole compound bearing a morpholine group at the 2-position (Compound 1) demonstrated significantly higher inhibitory activity against PI3Kβ kinase compared to analogs with different substituents [1]. This class-level finding confirms that the specific morpholine-benzothiazole hybrid structure, shared by 2-(Morpholin-3-yl)-1,3-benzothiazole, is a privileged scaffold for this target.
| Evidence Dimension | PI3Kβ Kinase Inhibitory Rate at 1 μM |
|---|---|
| Target Compound Data | 52.1% |
| Comparator Or Baseline | Compounds 3 and 4 (with non-morpholine substituents at the 2-position) |
| Quantified Difference | The activity of compound 1 (52.1%) was significantly higher than that of compounds 3 (11.7%) and 4 (17.6%). |
| Conditions | In vitro ADP-Glo Lipid Kinase Assay at a concentration of 1 μM. |
Why This Matters
This data demonstrates that the morpholine-benzothiazole hybrid core, which is present in the target compound, is a validated and potent starting point for developing selective PI3Kβ inhibitors, reducing the risk of pursuing inactive chemotypes.
- [1] Cao, S.; Cao, R.; Liu, X.; Luo, X.; Zhong, W. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules 2016, 21 (7), 876. View Source
